molecular formula C20H26N2O4 B2824315 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylcyclohexyl)acetamide CAS No. 953256-37-6

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylcyclohexyl)acetamide

Cat. No.: B2824315
CAS No.: 953256-37-6
M. Wt: 358.438
InChI Key: OZGGLQLZOPLNDY-UHFFFAOYSA-N
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Description

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylcyclohexyl)acetamide is a synthetic organic compound It features an isoxazole ring substituted with a 3,4-dimethoxyphenyl group and an acetamide moiety attached to a 2-methylcyclohexyl group

Scientific Research Applications

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylcyclohexyl)acetamide may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylcyclohexyl)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Substitution with 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of Acetamide Moiety: The acetamide group can be attached through an amidation reaction using an appropriate acylating agent.

    Introduction of 2-Methylcyclohexyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the isoxazole ring.

    Reduction: Reduction reactions could target the acetamide moiety or the isoxazole ring.

    Substitution: The aromatic ring and the isoxazole ring may undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation may be used.

    Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function in biological systems.

    Altering Cellular Pathways: Affecting signal transduction pathways or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylcyclohexyl)acetamide: can be compared with other isoxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other isoxazole derivatives. This could include differences in reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-13-6-4-5-7-16(13)21-20(23)12-15-11-18(26-22-15)14-8-9-17(24-2)19(10-14)25-3/h8-11,13,16H,4-7,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGGLQLZOPLNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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